molecular formula C18H24INO2 B1680156 3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester CAS No. 146145-21-3

3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester

Cat. No.: B1680156
CAS No.: 146145-21-3
M. Wt: 413.3 g/mol
InChI Key: ZAQLTGAFVMGUMB-IFFAKLHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

RTI-121 is synthesized through a series of chemical reactions starting from methylecgonidineThe reaction conditions typically involve the use of reagents such as isopropyl chloroformate and 4-iodophenyl magnesium bromide

Chemical Reactions Analysis

RTI-121 undergoes various chemical reactions, including:

Scientific Research Applications

RTI-121 is primarily used in scientific research to study the dopamine reuptake transporter. It is more selective for the dopamine transporter than other radioligands, such as β-CIT, and produces cleaner images with less nonspecific binding . Various radiolabeled forms of RTI-121, using different radioactive isotopes of iodine, are employed in both human and animal studies to map the distribution of dopamine transporters in the brain . This makes RTI-121 a valuable tool in neuroscience research, particularly in understanding the role of dopamine in various neurological and psychiatric disorders.

Properties

CAS No.

146145-21-3

Molecular Formula

C18H24INO2

Molecular Weight

413.3 g/mol

IUPAC Name

propan-2-yl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C18H24INO2/c1-11(2)22-18(21)17-15(12-4-6-13(19)7-5-12)10-14-8-9-16(17)20(14)3/h4-7,11,14-17H,8-10H2,1-3H3/t14?,15-,16-,17+/m1/s1

InChI Key

ZAQLTGAFVMGUMB-IFFAKLHKSA-N

SMILES

CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I

Isomeric SMILES

CC(C)OC(=O)[C@@H]1[C@H]2CCC(N2C)C[C@@H]1C3=CC=C(C=C3)I

Canonical SMILES

CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3beta-(4-iodophenyl)tropan-2beta-carboxylic acid isopropyl ester
IPCIT
RTI 121
RTI-121

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester

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